Tetrahydropentalenolactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

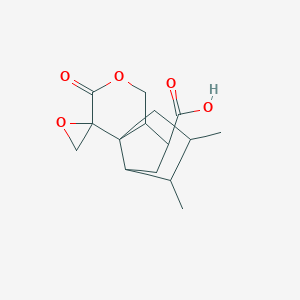

Tetrahydropentalenolactone, also known as this compound, is a useful research compound. Its molecular formula is C15H20O5 and its molecular weight is 280.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Tetrahydropentalenolactone is primarily recognized for its antimicrobial activity . It is derived from pentalenolactone, a sesquiterpenoid antibiotic produced by Streptomyces species. Pentalenolactone exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi and protozoa. The mechanism of action involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , a key enzyme in glycolysis.

Case Study: Inhibition of GAPDH

Research has demonstrated that pentalenolactone irreversibly inhibits GAPDH through alkylation of the active site cysteine residue, leading to the disruption of bacterial glycolysis. This property makes it a potential candidate for developing new antibiotics targeting resistant bacterial strains .

Anticancer Research

The inhibition of GAPDH by this compound also presents opportunities in cancer therapy . Given that many cancer cells rely heavily on glycolysis for energy production (the Warburg effect), targeting this pathway can be an effective strategy for cancer treatment.

Research Insights

Studies have indicated that GAPDH inhibitors can induce apoptosis in cancer cells while sparing normal cells due to differences in metabolic pathways . This selectivity suggests that this compound could be further investigated as an anticancer agent.

Biochemical Studies

This compound plays a significant role in biochemical research , particularly in studying metabolic pathways and enzyme mechanisms.

Biosynthetic Pathway Elucidation

The biosynthetic pathway of pentalenolactone has been extensively studied using genetic engineering techniques. For instance, deletion mutants of Streptomyces avermitilis have been created to investigate the functional roles of specific genes within the pentalenolactone biosynthetic gene cluster . These studies have provided insights into the enzymatic transformations involved in producing this compound and its derivatives.

Potential Therapeutic Applications

Given its unique properties, this compound may find applications beyond traditional antibiotics:

- Antifouling Agents : Its ability to inhibit bacterial growth suggests potential use in developing antifouling coatings for marine applications.

- Agricultural Use : As a GAPDH inhibitor, it could be explored for use in agricultural settings to manage bacterial diseases in crops .

Data Table: Comparative Analysis of this compound Applications

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Antimicrobial | Inhibition of GAPDH | Broad-spectrum activity against various pathogens |

| Anticancer | Induction of apoptosis via GAPDH inhibition | Selective toxicity towards cancer cells |

| Biochemical Research | Elucidation of biosynthetic pathways | Insights into enzyme functions and metabolic routes |

| Therapeutic Potential | Potential use as antifouling agent | May reduce bacterial fouling on marine surfaces |

Eigenschaften

CAS-Nummer |

156900-92-4 |

|---|---|

Molekularformel |

C15H20O5 |

Molekulargewicht |

280.32 g/mol |

IUPAC-Name |

7,8-dimethyl-2-oxospiro[4,4a,5,6,6a,7,8,9-octahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |

InChI |

InChI=1S/C15H20O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h7-11H,3-6H2,1-2H3,(H,16,17) |

InChI-Schlüssel |

HXNTZKHPSFBXPN-UHFFFAOYSA-N |

SMILES |

CC1CC23C(C1C)CC(C2COC(=O)C34CO4)C(=O)O |

Kanonische SMILES |

CC1CC23C(C1C)CC(C2COC(=O)C34CO4)C(=O)O |

Synonyme |

tetrahydropentalenolactone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.